Home > Products > Screening Compounds P78240 > N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide -

N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Catalog Number: EVT-4455392
CAS Number:
Molecular Formula: C16H12F3NO4
Molecular Weight: 339.26 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-((Quinolin-4-yl)methylamino)-N-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxamide (OSI-930) is a synthetic compound that belongs to the class of thiophene-2-carboxamides. It has been investigated for its potential as an anticancer agent due to its inhibitory activity against c-kit and vascular endothelial growth factor receptor 2 (VEGFR2) [].

Synthesis Analysis

The synthesis of OSI-930 and its analogs involves modifications at both the quinoline and amide domains of the scaffold. These modifications include substitutions with various aryl groups at the 3-amino position and the N-aryl position of the thiophene-2-carboxamide core [].

Molecular Structure Analysis

OSI-930 consists of a thiophene-2-carboxamide core with a quinoline moiety substituted at the 3-amino position and a 4-(trifluoromethoxy)phenyl group at the N-aryl position [].

Chemical Reactions Analysis

The synthesis of OSI-930 and its analogs involves reactions such as amide bond formation, nucleophilic substitution, and reductive amination [].

Mechanism of Action
  • Inhibition of c-kit and VEGFR2: OSI-930 is a potent inhibitor of c-kit and VEGFR2, which are receptor tyrosine kinases involved in cell proliferation and angiogenesis [].
  • Inhibition of angiogenesis: By inhibiting VEGFR2, OSI-930 suppresses the formation of new blood vessels, thereby limiting tumor growth and metastasis [].
  • Inhibition of P-glycoprotein efflux pump activity: OSI-930 inhibits P-glycoprotein (P-gp), a membrane transporter that effluxes drugs from cancer cells, leading to multidrug resistance. By inhibiting P-gp, OSI-930 can enhance the efficacy of other anticancer drugs [].
Applications
  • Anticancer agent: OSI-930 has shown promising anticancer activity in preclinical studies, particularly in overcoming chemoresistance in cancer cells [].
  • Multidrug resistance reversal agent: The ability of OSI-930 to inhibit P-gp efflux pumps makes it a potential candidate for reversing multidrug resistance in cancer cells [].
Future Directions
  • Clinical trials: OSI-930 is currently under phase I clinical trials in patients with advanced solid tumors. Further clinical evaluation is necessary to determine its efficacy and safety in humans [].
  • Structure-activity relationship studies: Continued exploration of the structure-activity relationships of OSI-930 analogs could lead to the development of more potent and selective anticancer agents [].
  • Combination therapy: Investigating the efficacy of OSI-930 in combination with other anticancer drugs could enhance its therapeutic potential [].

3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide

Compound Description: 3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide emerged as a promising compound in research focused on overcoming cancer chemoresistance. It demonstrated potent inhibitory activity against VEGFR1, displaying an IC50 value of 2.5 μM. Further reinforcing its anti-angiogenic potential, it effectively inhibited VEGF-induced HUVEC cell migration. Moreover, the compound exhibited inhibitory effects on P-gp efflux pumps, notably MDR1 (ABCB1), with an EC50 value in the range of 35-74 μM. Notably, combining this compound with doxorubicin significantly enhanced the latter's anticancer activity in human colorectal carcinoma LS180 cells. This synergistic effect manifested in an improved IC50 for doxorubicin, increased caspase-3 activity, and a substantial reduction in the colony formation ability of LS180 cells. Impressively, the combination with 3-(Benzo[d][1,3]dioxol-5-ylamino)-N-(4-fluorophenyl)thiophene-2-carboxamide resulted in a remarkable 13.8-fold improvement in doxorubicin's IC50 in LS180 cells.

3-((Quinolin-4-yl)methylamino)-N-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxamide (OSI-930)

Compound Description: 3-((Quinolin-4-yl)methylamino)-N-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxamide (OSI-930) is a potent inhibitor of c-kit and VEGFR2, currently in phase I clinical trials for patients with advanced solid tumors. This compound exhibits potent inhibition of P-gp efflux pumps (MDR1, ABCB1) with EC50 values between 35-74 μM. When combined with doxorubicin, OSI-930 significantly enhances doxorubicin's anticancer activity in human colorectal carcinoma LS180 cells. This effect is evident through the improvement of doxorubicin's IC50, increased caspase-3 activity, and a significant reduction in the colony formation ability of LS180 cells after treatment with doxorubicin.

3-(2,3-dihydrobenzo[b][1,4]dioxin-6-ylamino)-N-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxamide (1m)

Compound Description: 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-ylamino)-N-(4-(trifluoromethoxy)phenyl)thiophene-2-carboxamide (1m) is another derivative synthesized in the same study as OSI-930. It effectively inhibits VEGFR1 with an IC50 of 1.9 μM and demonstrates anti-angiogenic activity by inhibiting VEGF-induced HUVEC cell migration. Similar to OSI-930, compound 1m also inhibits P-gp efflux pumps (MDR1, ABCB1), making it a potential candidate for multi-drug resistance reversal strategies.

Properties

Product Name

N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide

IUPAC Name

N-[4-(trifluoromethoxy)phenyl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide

Molecular Formula

C16H12F3NO4

Molecular Weight

339.26 g/mol

InChI

InChI=1S/C16H12F3NO4/c17-16(18,19)24-11-7-5-10(6-8-11)20-15(21)14-9-22-12-3-1-2-4-13(12)23-14/h1-8,14H,9H2,(H,20,21)

InChI Key

DIXDFURKGVKWCI-UHFFFAOYSA-N

SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=C(C=C3)OC(F)(F)F

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=C(C=C3)OC(F)(F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.